N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound that features a combination of phenyl, pyridine, and hydroxylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This could include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate . The reaction conditions are typically mild and metal-free, making the processes more environmentally friendly.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-based structure and have comparable biological and chemical properties.
3-bromoimidazo[1,2-a]pyridines: These compounds are also synthesized from α-bromoketones and 2-aminopyridine and have similar applications.
Uniqueness
N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its specific combination of phenyl, pyridine, and hydroxylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918898-45-0 |
---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[1-[N-(pyridin-2-ylmethyl)anilino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C15H17N3O/c1-13(17-19)11-18(15-8-3-2-4-9-15)12-14-7-5-6-10-16-14/h2-10,19H,11-12H2,1H3 |
InChI Key |
AGQTZQJRCRZTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN(CC1=CC=CC=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.